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Compound of Interest

Compound Name:
1-(Cyclopropylmethyl)-4-iodo-1H-

pyrazole

CAS No.: 1340571-52-9

Cat. No.: B1427198 Get Quote

Content Type: Technical Monograph & Experimental Guide Subject: Medicinal Chemistry /

Rational Drug Design

Executive Summary
1-(Cyclopropylmethyl)-4-iodopyrazole (CAS: 1239363-40-6) acts as a bifunctional "linchpin"

scaffold in modern drug discovery. It combines a reactive chemical handle (C4-iodide) for rapid

library generation with a privileged pharmacophore (N1-cyclopropylmethyl) that enhances

metabolic stability and lipophilic binding. This guide details the electronic and steric properties

of this scaffold, its synthetic utility in palladium-catalyzed cross-couplings, and its specific

applications in optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of

drug candidates.

Structural Anatomy & SAR Logic
The molecule derives its utility from two distinct regions that serve complementary roles in

ligand-target interactions.

The N1-Cyclopropylmethyl (CPM) Anchor
The N-cyclopropylmethyl group is a bioisostere of N-isobutyl or N-ethyl groups but offers

superior pharmacological properties.
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Metabolic Stability: The cyclopropyl ring is significantly more resistant to Cytochrome P450

(CYP)-mediated oxidation than acyclic alkyl chains. The high bond dissociation energy of

cyclopropyl C-H bonds (~106 kcal/mol) prevents the typical

-hydroxylation and dealkylation observed with

-ethyl or

-propyl groups.

Steric Fit: The CPM group provides a rigid, bulky hydrophobic vector that fills "lipophilic

pockets" in enzymes (e.g., the ATP-binding site of kinases) or GPCRs (e.g., Cannabinoid

CB1/CB2 receptors).

-Aromaticity: The unique electronic character of the cyclopropane ring can engage in weak
cation-

or CH-

interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.

The C4-Iodo Growth Vector
The iodine atom at the 4-position is electronically activated for metal-catalyzed cross-coupling.

Reactivity: The C-I bond is weaker and more polarizable than C-Br or C-Cl, allowing for

oxidative addition to Pd(0) species under mild conditions.

Vectorality: Substitution at the 4-position projects the new group perpendicular to the N1-

vector, allowing the molecule to span distinct regions of a protein active site (e.g., reaching

the "gatekeeper" residue in kinases).

SAR Visualization
The following diagram illustrates the functional dissection of the scaffold.
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Figure 1: Functional decomposition of the 1-(cyclopropylmethyl)-4-iodopyrazole scaffold.

Synthetic Pathways & Experimental Protocols
Synthesis of the Scaffold
The scaffold is typically synthesized via N-alkylation of 4-iodopyrazole. Note that 4-

iodopyrazole is symmetric; however, once alkylated, the positions become distinct (C3 vs. C5).

Protocol: N-Alkylation of 4-Iodopyrazole

Reagents: 4-Iodopyrazole (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Cesium Carbonate

(

, 2.0 eq).

Solvent: Anhydrous DMF or Acetonitrile.

Procedure:

Dissolve 4-iodopyrazole in DMF under

atmosphere.

Add

and stir for 30 min at RT to deprotonate the pyrazole (
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).

Add (bromomethyl)cyclopropane dropwise.

Heat to 60°C for 4-6 hours. Monitor by LC-MS.

Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over

.

Purification: Flash chromatography (Hexane/EtOAc).

Downstream Application: Suzuki-Miyaura Coupling
This protocol describes coupling the scaffold with an aryl boronic acid to generate a biaryl

library member.

Protocol: General Cross-Coupling

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

(0.05 eq),

(2M aq, 3.0 eq).

Solvent: 1,4-Dioxane.

Procedure:

Combine scaffold, boronic acid, and catalyst in a microwave vial.

Add Dioxane and aqueous Base. Degas with Argon for 5 mins.

Heat at 90°C (conventional) or 110°C (microwave) for 1 hour.

Yield: Typically 75-90% due to the high reactivity of the C-I bond.
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Figure 2: Synthetic workflow for generating libraries from the pyrazole scaffold.

Medicinal Chemistry Data: The "Cyclopropyl
Advantage"
The decision to use the N-cyclopropylmethyl (CPM) group over standard alkyl chains is driven

by specific physicochemical advantages.

Metabolic Stability Comparison
The table below summarizes the theoretical and observed advantages of the CPM motif

compared to an N-n-butyl group (isosteric but metabolically labile).
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Feature N-n-Butyl Analog
N-
Cyclopropylmethyl
(CPM) Analog

Mechanistic Insight

C-H BDE (kcal/mol) ~95-98 (Secondary) ~106 (Cyclopropyl)

CPM resists radical

abstraction by

CYP450.

Metabolic Soft Spot
High (

-hydroxylation)
Low

CPM prevents N-

dealkylation.

Lipophilicity (cLogP) Higher Moderate

CPM is less lipophilic

than n-butyl,

improving solubility.

Conformation
Flexible (High Entropy

Cost)

Rigid (Low Entropy

Cost)

CPM pre-organizes

the ligand for binding.

Application Case Studies
Kinase Inhibitors (General): In inhibitors of kinases like LRRK2 or c-Met, the pyrazole

nitrogen (N2) often acts as a hydrogen bond acceptor for the hinge region. The N1-

substituent (CPM) points towards the solvent front or a hydrophobic back-pocket. The CPM

group is preferred to avoid rapid hepatic clearance while maintaining the necessary

hydrophobic bulk [1, 5].

Cannabinoid Antagonists: Research into CB1 antagonists (related to Rimonabant) utilizes

pyrazole cores. The N-substituent is critical for receptor subtype selectivity. The CPM group

has been shown to maintain high affinity while altering the metabolic profile compared to N-

piperidinyl or N-cyclohexyl analogs [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(Cyclopropylmethyl)-4-iodopyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
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cyclopropylmethyl-4-iodopyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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